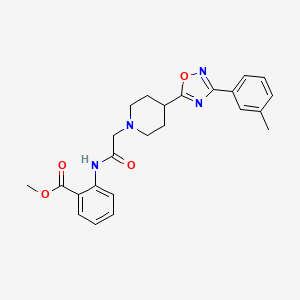

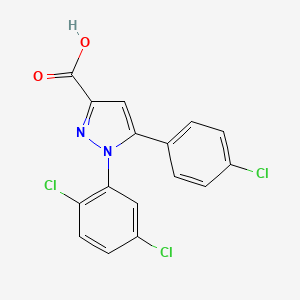

Methyl 2-(2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

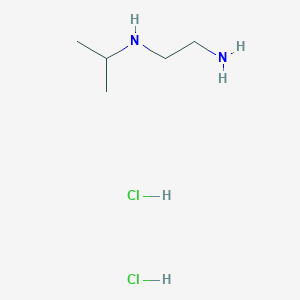

The compound "Methyl 2-(2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate" is a complex molecule that appears to be related to a class of compounds with potential biological activity. The structure suggests the presence of a piperidine ring, which is a common feature in many pharmacologically active molecules, and an oxadiazole moiety, which is known for its versatility in chemical synthesis and potential in creating compounds with a variety of biological activities.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, a new series of anti-acetylcholinesterase (anti-AChE) inhibitors was developed, including a compound with a benzylpiperidine structure that showed potent activity . This suggests that the piperidine ring is a valuable component in the synthesis of biologically active compounds. Additionally, the use of 3-methyl-4H-[1,2,4]-oxadiazol-5-one as a protected acetamidine in various synthetic sequences indicates the oxadiazole ring's stability and utility in organic synthesis . These findings provide insight into the potential synthetic routes that could be employed for the synthesis of "Methyl 2-(2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate".

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the structural elucidation of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was achieved through IR, NMR, UV-Vis spectroscopies, and single-crystal X-ray diffraction . These techniques could similarly be applied to determine the molecular structure of the compound , providing detailed information about its geometry and electronic configuration.

Chemical Reactions Analysis

The oxadiazole moiety, as found in 3-methyl-4H-[1,2,4]-oxadiazol-5-one, has been shown to be stable under a variety of conditions and can undergo reactions such as alkylation, Michael addition, and Mitsunobu reactions . This suggests that the oxadiazole ring in "Methyl 2-(2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate" could also participate in similar chemical reactions, which could be useful for further functionalization or for the synthesis of analogs.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures have been investigated using computational methods such as density functional theory (DFT). For instance, the energetic behavior of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate in different solvent media was examined, and its global chemical reactivity descriptors, natural population analysis (NPA), thermodynamic properties, and non-linear optical (NLO) properties were studied . These computational studies provide a theoretical framework for predicting the properties of "Methyl 2-(2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate", which could be crucial for understanding its behavior in biological systems or in material science applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Study

One area of research involves the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, a compound structurally related to Methyl 2-(2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate. These compounds have been synthesized through a series of steps and screened for antibacterial activity against Gram-negative and Gram-positive bacteria. The studies found moderate to significant antibacterial activity, highlighting their potential use in developing new antimicrobial agents (Khalid et al., 2016).

Antimicrobial Activity and Molecular Modeling

Another study focused on the synthesis of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles. These compounds underwent in vitro antibacterial and antifungal screening, showing significant activity. Molecular docking studies with proteins from Escherichia coli and Candida albicans provided insights into their potential mechanisms of action, suggesting these compounds as promising leads for developing new antimicrobial agents (Vankadari et al., 2013).

Versatility in Organic Synthesis

The compound 3-Methyl-4H-[1,2,4]-oxadiazol-5-one, related to the core structure of interest, has been used as a versatile protecting group for acetamidines in synthetic organic chemistry. Its stability under various conditions and the ability to release the free acetamidine through mild reduction highlight its utility in complex organic synthesis processes (Moormann et al., 2004).

Wirkmechanismus

Target of Action

Compounds with a piperidine structure, like “Methyl 2-(2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate”, often interact with various types of receptors in the nervous system, such as neurotransmitter receptors .

Mode of Action

The compound might bind to its target receptor and modulate its activity, leading to changes in the transmission of nerve signals. The exact nature of these changes would depend on the specific receptor and the way the compound interacts with it .

Biochemical Pathways

The interaction of the compound with its target could affect various biochemical pathways. For example, it might influence the synthesis, release, or reuptake of certain neurotransmitters .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as its chemical structure, formulation, route of administration, and individual patient characteristics can influence these properties .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. These effects could range from changes in neuronal excitability to alterations in mood or cognition .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability .

Eigenschaften

IUPAC Name |

methyl 2-[[2-[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O4/c1-16-6-5-7-18(14-16)22-26-23(32-27-22)17-10-12-28(13-11-17)15-21(29)25-20-9-4-3-8-19(20)24(30)31-2/h3-9,14,17H,10-13,15H2,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNGRIYVAHJXPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=CC=CC=C4C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6-Acetoxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-((methylsulfonyl)oxy)ethyl acetate](/img/structure/B2503188.png)

![2-({[1,1'-biphenyl]-4-yl}formamido)-N-(1-cyanocyclobutyl)-N-methylacetamide](/img/structure/B2503190.png)

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2503191.png)

![Ethyl 4-[4-[[4-[4-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-3-methylphenyl]-2-methylphenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2503202.png)

![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2503204.png)

![9-[5-(difluoromethyl)pyridin-3-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde](/img/structure/B2503205.png)